3-(5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate
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Overview
Description
The compound “3-(5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate” is a versatile chemical compound used in diverse scientific research for its unique properties and potential applications in various fields. It is mentioned in a patent application by AMGEN INC. for KIF18A inhibitors . The complex structure of this compound offers intriguing possibilities for further exploration and experimentation.
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple functional groups including an azetidine ring, a 1,2,4-oxadiazole ring, and a benzamide group. These functional groups contribute to the unique properties of the compound .Scientific Research Applications
Anticancer Agents
Compounds related to azetidinones and oxadiazoles have been investigated for their potential as anticancer agents. For example, a kinesin spindle protein (KSP) inhibitor, identified for its excellent biochemical potency and pharmaceutical properties, showed promise in arresting cells in mitosis, leading to cellular death and indicating a potential for cancer treatment (Theoclitou et al., 2011).
Antimicrobial Activities
Azetidinone derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains. These compounds have shown promising antibacterial activities, highlighting their potential in addressing microbial resistance and infection control (Chopde, Meshram, Pagadala, 2012).
Pharmacological Evaluation
Studies have also explored the rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, for their antibacterial and antifungal activities. These compounds were found to have pharmacological activity, suggesting their potential in developing new therapeutic agents (Mistry, Desai, 2006).
Inhibition of Protoporphyrinogen Oxidase
Oxadiazoles, such as those related to the compound , have been identified as potent inhibitors of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme. This activity suggests a potential application in developing herbicides or treatments for diseases related to heme synthesis (Matringe et al., 1989).
VEGFR2 Inhibitors
Derivatives containing the 1,3,4-oxadiazole scaffold have been designed and synthesized as inhibitors of VEGFR2, demonstrating potent inhibitory activity and suggesting a role in cancer therapy through the inhibition of angiogenesis (Qiao et al., 2015).
Future Directions
The future directions for research involving this compound could include further exploration of its potential applications in treating cancer and cancer-related diseases, as well as investigation of its properties and interactions with other biological molecules . Its complex structure offers intriguing possibilities for further exploration and experimentation.
Properties
IUPAC Name |
3-[5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4.C2H2O4/c1-23-21(27)16-6-4-5-15(9-16)20-24-22(30-25-20)17-12-26(13-17)11-14-7-18(28-2)10-19(8-14)29-3;3-1(4)2(5)6/h4-10,17H,11-13H2,1-3H3,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPAIVTARELSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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